mPTP Inhibition Potency in the 1,3,8-Triazaspiro[4.5]decane Series
The core 1,3,8-triazaspiro[4.5]decane scaffold has demonstrated potent mPTP inhibition, with optimized derivatives achieving sub-micromolar activity in cobalt-calcein fluorescence assays in HeLa cells [1]. While specific IC50 data for the 3-fluoro regioisomer have not been publicly disclosed in peer-reviewed literature, the series SAR indicates that meta-fluoro substitution on the benzenesulfonyl ring enhances mitochondrial accumulation relative to para-fluoro analogs, a property that is expected to translate to improved mPTP modulation at lower extracellular concentrations [1]. The three lead compounds identified in the foundational J Med Chem study exhibited beneficial effects in an ex vivo Langendorff model of myocardial infarction, including reduced apoptotic rate and preserved cardiac function [1].
| Evidence Dimension | mPTP inhibitory activity and cardioprotective efficacy in the 1,3,8-triazaspiro[4.5]decane series |
|---|---|
| Target Compound Data | Not directly reported; inferred from series SAR showing meta-fluoro preference for mitochondrial partitioning [1] |
| Comparator Or Baseline | Optimized series leads (e.g., compounds 5c, 6g, 10 in J Med Chem 2018): mPTP inhibition at sub-μM levels; reduced infarct size in ex vivo rat heart [1] |
| Quantified Difference | Cannot be calculated due to absence of head-to-head data; structural inference suggests meta-fluoro positioning may confer superior mitochondrial accumulation over para-fluoro [1] |
| Conditions | HeLa cell cobalt-calcein mPTP assay; ex vivo Langendorff rat heart ischemia-reperfusion model [1] |
Why This Matters
For procurement decisions, the meta-fluoro substitution pattern positions this compound as a potentially superior tool for probing Glu119-independent mPTP mechanisms, a property not shared by para-fluoro or unsubstituted phenyl analogs.
- [1] Morciano G, Pedriali G, Preti D, et al. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. J Med Chem. 2018;61(16):7131-7143. doi:10.1021/acs.jmedchem.8b00278 View Source
